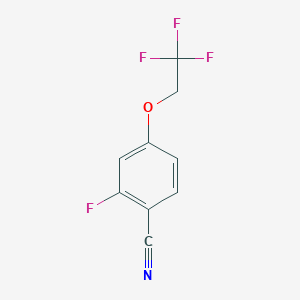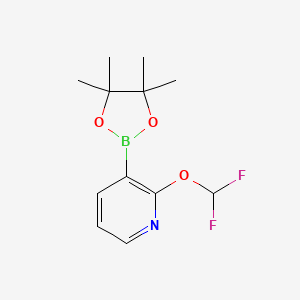
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile
Descripción general
Descripción
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the CAS Number: 1499400-23-5 . It has a molecular weight of 219.14 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile group with a fluorine atom and a trifluoroethoxy group attached to the benzene ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods : The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, involves bromination, Grignard reaction, cyanidation, and amination, offering an environmentally friendly method. This synthesis starts from m-fluoro-(trifluoromethyl)benzene and achieves an overall yield of 49.2% (Zhang, 2012).
Spectroscopic Analysis : The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions has been studied. Screening identified both LDA and PhLi as effective bases for this process. In situ NMR and IR spectroscopy allowed observation of the 5-[Li] species and its conversion to the thermodynamically preferred 3-[Li] species (Dunn et al., 2018).
Cycloaddition Reactions : Pentafluoro- and pentachloro-benzonitrile N-oxide have been synthesized from corresponding pentahalogenobenzaldehyde oximes. These nitrile oxides readily underwent cycloadditions with styrene and phenylacetylene, leading to the formation of isoxazolines and isoxazoles (Wakefield & Wright, 1970).
Photocatalytic Generation : A study reported the photocatalytic generation of a highly electrophilic intermediate from 4-(trifluoromethoxy)benzonitrile. This process led to its fragmentation into fluorophosgene and benzonitrile. The in situ generated fluorophosgene was used for the preparation of various derivatives in moderate to excellent yields (Petzold et al., 2018).
Liquid-Crystal Transition Temperatures : The synthesis and liquid-crystal transition temperatures of various fluoro-substituted benzonitriles have been studied. These compounds contained a trans-4-(n-alkyl)cyclohexane ring linked to benzonitriles, showing higher nematic-isotropic transition temperatures than non-laterally substituted analogues (Kelly & Schad, 1985).
Functional Applications
Fluorescence Quantum Yields : The introduction of a fluoro-substituent in 4-(1-azetidinyl)benzonitrile leads to changes in fluorescence quantum yields and decay times in various solvents. This study provides insight into the radiationless deactivation of the excited singlet state in these compounds (Druzhinin et al., 2001).
Fluorine Effects on Amino Acids : 4-Fluoro-threonine, a fluoro amino acid of natural origin, was synthesized and characterized. Spectroscopic characterization was carried out to determine acid dissociation constants and the isoelectric point, highlighting the effect of fluorine on the stability and population of conformers (Potenti et al., 2021).
Chemical Additions : The photochemical addition of 2,2,2-trifluoroethanol to benzonitrile under irradiation with 254-nm light from mercury lamps resulted in the formation of various stereoisomers. This study provides insights into the reaction mechanisms and potential applications of these addition products (Foster et al., 1998).
Palladium-Catalyzed Reactions : Palladium-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides, including benzonitrile derivatives, have been studied. This research contributes to understanding the catalytic mechanisms and broad applicability in medicinal chemistry and synthesis (Kim & Yu, 2003).
Electrochemical Reduction : The electrochemical reduction of fluorinated benzonitriles in aprotic media has been explored, focusing on concurrent processes of dimerization and fragmentation. This study demonstrates the potential for preparative electrochemical reduction to obtain defluorinated products (Efremova et al., 2003).
Propiedades
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCRQWFKJKBFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)





![tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B1406870.png)
![Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate](/img/structure/B1406871.png)
![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)
![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)